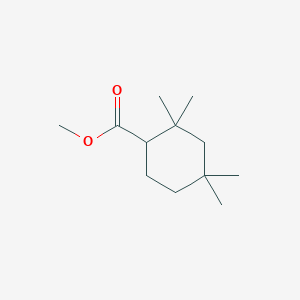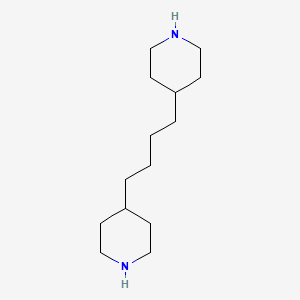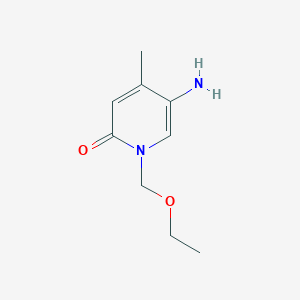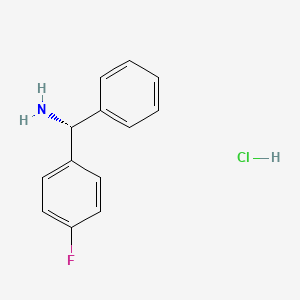
(R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of (4-Fluorophenyl)(phenyl)methanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous solution, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride
- ®-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
- ®-(4-Methylphenyl)(phenyl)methanamine hydrochloride
Uniqueness
®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities and selectivities compared to the (S)-enantiomer.
Properties
Molecular Formula |
C13H13ClFN |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
(R)-(4-fluorophenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 |
InChI Key |
VYDDTTCGUSKBOE-BTQNPOSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


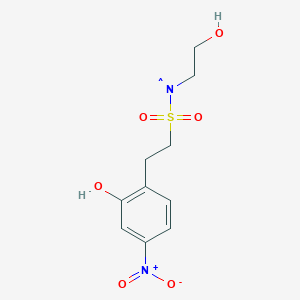
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
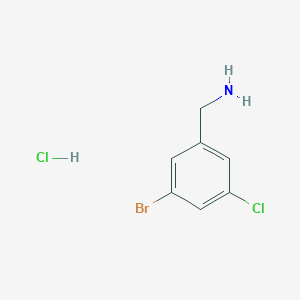
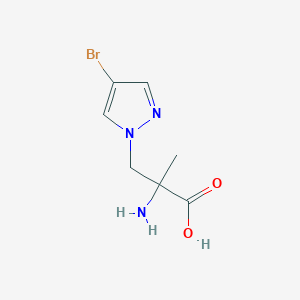
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
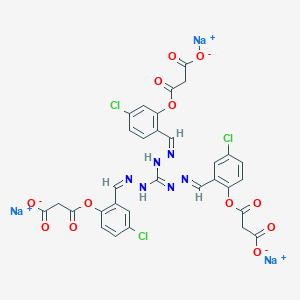
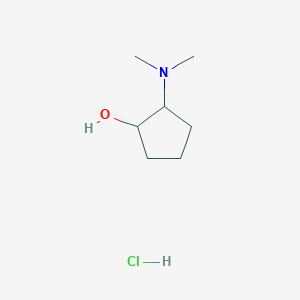
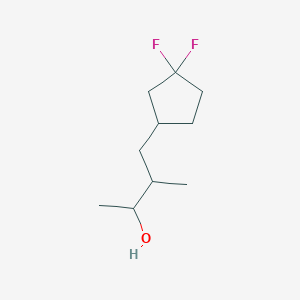
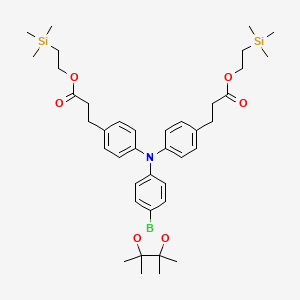
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
